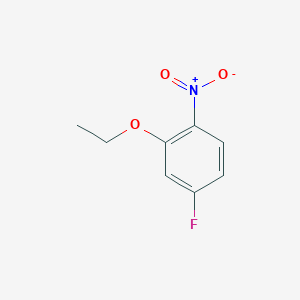

2-Ethoxy-4-fluoro-1-nitrobenzene

Descripción

Historical Perspectives and Discovery Trajectory

The precise first synthesis of 2-ethoxy-4-fluoro-1-nitrobenzene is not prominently documented in seminal historical literature, which is common for many specialized chemical intermediates. Its emergence is intrinsically linked to the broader development of synthetic methodologies for nitroaromatic and organofluorine compounds in the 20th century. Historically, aromatic nitro compounds have been vital precursors for materials like azo dyes and explosives. scispace.com Over time, the focus has shifted to utilizing their unique reactivity as intermediates in complex organic synthesis. scispace.com

The most plausible and industrially relevant synthesis route for this compound involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 3,4-difluoronitrobenzene (B149031). sigmaaldrich.com In this reaction, one of the fluorine atoms of 3,4-difluoronitrobenzene is selectively replaced by an ethoxy group by treating it with sodium ethoxide. The fluorine atom at the second position is more susceptible to substitution due to the strong electron-withdrawing effect of the nitro group at the first position, which activates the ortho and para positions for nucleophilic attack. This method is an example of the broader utility of halogen exchange reactions in producing fluoronitrobenzenes. google.com

Significance and Rationale for Investigating this compound

The significance of this compound lies almost exclusively in its role as a versatile chemical building block for the synthesis of more complex molecules. researchgate.net The rationale for its investigation and use is based on the specific combination and arrangement of its functional groups, which offer multiple pathways for chemical modification.

Fluorinated organic compounds are of immense interest in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov The inclusion of fluorine can enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.govresearchgate.netmdpi.com As a fluorinated nitroaromatic, this compound serves as a valuable intermediate in the synthesis of potential drug candidates and other bioactive molecules. mdpi.com For instance, similar halo-substituted aromatic compounds are precursors in the synthesis of quinolone antibacterial agents and anti-inflammatory drugs. google.com

The compound's utility stems from two primary reactive sites:

The nitro group can be readily reduced to an amino group (aniline derivative), which is a key functional group for a vast range of subsequent reactions, including amide bond formation and diazotization.

The fluorine atom , activated by the electron-withdrawing nitro group, is a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at this position. chegg.com

This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a strategic intermediate in multi-step synthetic sequences.

Classification and Structural Features within Organic Chemistry

This compound is classified as a polysubstituted aromatic compound. More specifically, it belongs to several subclasses of organic compounds:

Nitrobenzene (B124822) derivative: Characterized by the presence of a nitro group (–NO₂) attached to a benzene (B151609) ring.

Aromatic Ether: Contains an ethoxy group (–OCH₂CH₃) bonded to the aromatic ring.

Organofluorine Compound: Contains a carbon-fluorine bond. researchgate.net

The structural arrangement of these functional groups on the benzene ring dictates the compound's chemical properties and reactivity. The nitro group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic substitution, particularly at the ortho and para positions. chegg.com The ethoxy group is an electron-donating group, while the fluorine atom exerts a strong inductive electron-withdrawing effect but a weaker resonance-donating effect. This interplay of electronic effects makes specific positions on the ring more or less reactive to different types of reagents.

Below are the key identifiers and physicochemical properties of the compound.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28987-44-2 | sigmaaldrich.comchemnet.comechemi.com |

| Molecular Formula | C₈H₈FNO₃ | chemnet.comchemicalbook.com |

| Molecular Weight | 185.15 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 261.5°C at 760 mmHg | chemnet.com |

| Density | 1.268 g/cm³ | chemnet.com |

| Refractive Index | 1.516 | chemnet.com |

| InChI Key | LEMJFSSYFHTFFP-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Overview of Current Research Landscape and Gaps for this compound

The current research landscape for this compound is primarily within the domain of synthetic and medicinal chemistry, where it is used as an intermediate rather than an end product. Its presence is often implicit in the synthesis of more complex target molecules, where its preparation and subsequent reaction are steps within a larger synthetic scheme.

Current Research Focus:

Development of Bioactive Molecules: Research efforts are directed at using this and similar building blocks to construct novel compounds for biological screening. The resulting anilines (after reduction of the nitro group) or substituted benzenes (after substitution of the fluorine) are common cores in pharmacologically active agents.

Synthetic Methodology: The compound can be used as a model substrate to explore and optimize new synthetic reactions, particularly in the fields of C-N and C-O bond formation.

Identified Research Gaps:

Green Chemistry Approaches: While effective, the synthesis of this compound often involves traditional organic solvents and reagents. A significant research gap exists in the development of more environmentally benign and sustainable synthetic routes, potentially utilizing catalytic methods or greener solvent systems.

Expanded Synthetic Utility: The full synthetic potential of this compound may not yet be fully realized. Research could explore its use in novel cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions to build molecular complexity in new ways.

Detailed Mechanistic Studies: While the general reactivity is understood, detailed kinetic and mechanistic studies of its various transformations could lead to improved reaction conditions and better control over selectivity in complex syntheses.

New Applications: Exploration of its utility as a precursor for materials science applications, such as the synthesis of specialized polymers or dyes, remains an underexplored area.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMJFSSYFHTFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512930 | |

| Record name | 2-Ethoxy-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-44-2 | |

| Record name | 2-Ethoxy-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 4 Fluoro 1 Nitrobenzene

Established Synthetic Pathways for 2-Ethoxy-4-fluoro-1-nitrobenzene

The primary and most established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction, a class of reactions fundamental to the synthesis of substituted aromatic compounds.

Precursor Synthesis and Derivatization Approaches

The synthesis of this compound can be approached from two main precursor routes, both relying on the principles of nucleophilic aromatic substitution, specifically the Williamson ether synthesis.

Route A: From 2,4-Difluoronitrobenzene (B147775)

This is the more common approach, where 2,4-difluoronitrobenzene serves as the starting material. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 1-position. The reaction proceeds by the displacement of this fluorine atom by an ethoxide nucleophile.

Route B: From 4-Fluoro-2-nitrophenol

Alternatively, one can start from 4-fluoro-2-nitrophenol. In this case, the phenolic hydroxyl group is first deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate. This method also falls under the umbrella of the Williamson ether synthesis.

Reaction Conditions and Optimization Strategies

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time.

For the reaction starting from 2,4-difluoronitrobenzene, sodium ethoxide is the nucleophile of choice. It can be prepared in situ by reacting sodium metal with anhydrous ethanol (B145695) or by using a commercially available solution. The reaction is typically carried out in an excess of ethanol, which also serves as the solvent. To drive the reaction to completion, a moderate increase in temperature is often employed, typically refluxing the mixture for several hours.

In the case of starting from 4-fluoro-2-nitrophenol, a suitable base is required to deprotonate the phenol (B47542). Common bases include sodium hydroxide (B78521) or potassium carbonate. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is often used to facilitate the reaction between the resulting phenoxide and the ethylating agent.

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

| Parameter | Route A: From 2,4-Difluoronitrobenzene | Route B: From 4-Fluoro-2-nitrophenol |

| Precursor | 2,4-Difluoronitrobenzene | 4-Fluoro-2-nitrophenol |

| Reagent | Sodium ethoxide in ethanol | Ethyl iodide, Potassium carbonate |

| Solvent | Ethanol | Dimethylformamide (DMF) |

| Temperature | Reflux (approx. 78 °C) | 60-80 °C |

| Reaction Time | 4-8 hours | 6-12 hours |

Optimization strategies often involve screening different base-solvent combinations to maximize the yield and minimize side reactions. The use of phase-transfer catalysts can also be explored to enhance the reaction rate, particularly in two-phase systems.

Yield Enhancement and Purity Considerations

Achieving a high yield and purity of this compound is crucial for its use in subsequent synthetic steps. In the synthesis from 2,4-difluoronitrobenzene, a potential side product is the disubstituted ether, where both fluorine atoms are replaced by ethoxy groups. To favor the monosubstitution product, a stoichiometric amount or a slight excess of sodium ethoxide is used.

Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The purity of the final product can be assessed using techniques like melting point determination, and chromatographic methods such as thin-layer chromatography (TLC) or gas chromatography (GC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized compound.

Table 2: Typical Yield and Purity Data

| Synthetic Route | Typical Yield (%) | Typical Purity (%) |

| From 2,4-Difluoronitrobenzene | 75-85 | >98 |

| From 4-Fluoro-2-nitrophenol | 70-80 | >97 |

Novel Synthetic Routes and Green Chemistry Principles in this compound Synthesis

In line with the growing importance of sustainable chemistry, efforts are being made to develop greener synthetic routes for this compound. One promising approach is the use of microwave-assisted synthesis. bwise.kr Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reactions compared to conventional heating methods. bwise.kr For instance, the Williamson ether synthesis can be performed under microwave conditions, potentially in solvent-free or reduced-solvent systems, thereby minimizing the environmental impact.

Another green chemistry approach involves the use of more environmentally benign solvents and bases. For example, exploring the use of ionic liquids as recyclable reaction media or using solid-supported bases that can be easily filtered off after the reaction can contribute to a more sustainable process.

Derivatization and Functionalization Strategies for this compound

The presence of three different functional groups on the benzene (B151609) ring of this compound makes it a versatile substrate for further chemical transformations.

Electrophilic Aromatic Substitution Reactions

The benzene ring in this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro group. However, the ethoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects will govern the regioselectivity of any electrophilic substitution reaction.

Given the strong deactivating nature of the nitro group, forcing conditions would likely be required for electrophilic aromatic substitution to occur. The most probable positions for substitution would be ortho and para to the activating ethoxy group. However, the position para to the ethoxy group is already occupied by the fluorine atom. Therefore, electrophilic attack would be expected to occur at the positions ortho to the ethoxy group (positions 3 and 5). Steric hindrance from the adjacent ethoxy group might influence the ratio of the two possible ortho-substituted products.

For example, in a hypothetical nitration reaction using a mixture of nitric acid and sulfuric acid, the incoming nitro group would likely be directed to the positions ortho to the ethoxy group, leading to the formation of dinitro derivatives. The exact regioselectivity would need to be determined experimentally.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. chegg.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of this compound, the nitro group is ortho to the ethoxy group and meta to the fluorine atom. However, the fluorine atom is para to the nitro group, which strongly activates it towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often more so than other halogens, because its high electronegativity helps to stabilize the intermediate.

Common nucleophiles for these reactions include amines, alkoxides, and thiolates. For instance, the reaction of this compound with an amine would be expected to yield the corresponding N-substituted 5-ethoxy-2-nitroaniline. Similarly, reaction with an alkoxide, such as sodium methoxide, would lead to the substitution of the fluorine atom. A relevant example is the reaction of 4-bromo-2-fluoro-1-nitrobenzene (B105774) with sodium methoxide, which results in the displacement of the fluorine atom to form 4-bromo-2-methoxy-1-nitrobenzene. nih.gov

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 5-Ethoxy-2-nitroaniline | Typically requires heat and pressure |

| Sodium Methoxide (NaOCH₃) | 1,2-Diethoxy-4-nitrobenzene | Often carried out in methanol (B129727) at room temperature or with gentle heating |

| Sodium Thiophenoxide (NaSPh) | 2-Ethoxy-4-(phenylthio)-1-nitrobenzene | Generally proceeds under mild conditions |

Reduction and Oxidation Reactions

Reduction Reactions

The nitro group of this compound is readily susceptible to reduction, providing a valuable route to the corresponding aniline (B41778) derivative. The reduction of nitroarenes is a fundamental transformation in organic synthesis. masterorganicchemistry.com This can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. libretexts.org

Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. jove.com This method is often clean and efficient. Alternatively, metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid can be used to reduce the nitro group. masterorganicchemistry.com The product of the reduction of this compound is 5-ethoxy-2-fluoroaniline, a potentially useful intermediate in the synthesis of more complex molecules. A similar compound, 2-(bromomethyl)-4-fluoro-1-nitrobenzene (B1278343), can have its nitro group reduced to an amino group using hydrogen gas with a palladium catalyst.

| Reagent | Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | 5-Ethoxy-2-fluoroaniline | Methanol or ethanol as solvent, room temperature and pressure |

| Fe, HCl | 5-Ethoxy-2-fluoroaniline | Aqueous ethanol, reflux |

| Sn, HCl | 5-Ethoxy-2-fluoroaniline | Ethanol, reflux |

Oxidation Reactions

The aromatic ring of this compound is generally resistant to oxidation due to the presence of the deactivating nitro group. nih.gov However, the ethoxy group possesses a methylene (B1212753) group adjacent to the aromatic ring, which could potentially undergo oxidation under strong oxidizing conditions. For instance, alkyl side-chains on benzene rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. libretexts.org In the case of the ethoxy group, this would be a more challenging transformation and might lead to cleavage of the ether linkage or degradation of the aromatic ring. Oxidation of the bromomethyl group in 2-(bromomethyl)-4-fluoro-1-nitrobenzene to a carboxylic acid can be achieved with strong oxidizing agents like potassium permanganate.

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound has two potential sites for such reactions: the carbon-fluorine bond and the carbon-nitro bond.

Aryl halides are common substrates in many palladium-catalyzed reactions, including the Heck, Suzuki, and Stille couplings. wikipedia.orgorganic-chemistry.org While aryl fluorides are generally less reactive than other aryl halides, their use in cross-coupling reactions is an area of active research.

More recently, the use of nitroarenes as coupling partners in palladium-catalyzed reactions has been developed. For example, a denitrative Mizoroki-Heck reaction has been reported, where a nitro group is used as a leaving group to form a new carbon-carbon bond with an alkene. chemrxiv.org This reaction was shown to be effective for a range of nitroarenes, including 4-fluoronitrobenzene. chemrxiv.org This suggests that this compound could potentially undergo a Heck reaction at the position of the nitro group, yielding a stilbene (B7821643) derivative.

The Suzuki reaction, which couples an organoboron compound with an organohalide, is another possibility. While aryl fluorides are challenging substrates, specific catalyst systems have been developed to facilitate their coupling. Alternatively, the nitro group could potentially be used as a leaving group in a Suzuki-type reaction under specific catalytic conditions.

| Reaction Name | Coupling Partner | Potential Product Type | Reactive Site on Substrate |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Stilbene derivative | C-NO₂ (denitrative) or C-F |

| Suzuki Reaction | Arylboronic acid | Biphenyl derivative | C-F or C-NO₂ |

| Buchwald-Hartwig Amination | Amine | Diarylamine derivative | C-F |

Scale-Up Considerations and Industrial Synthesis Prospects

The industrial synthesis of this compound would likely involve the nitration of a suitable fluorinated precursor. The production of nitroaromatic compounds on an industrial scale requires careful consideration of process safety due to the highly exothermic nature of nitration reactions. acs.orgstmjournals.com

Key considerations for the scale-up of such a process include:

Heat Management: Nitration reactions release a significant amount of heat. mdpi.com Effective heat removal is crucial to prevent thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing an explosion. stmjournals.com Industrial nitrations are often carried out in reactors with efficient cooling systems, and in some cases, continuous flow reactors are used to improve heat transfer and control. vapourtec.com

Control of Reaction Parameters: The temperature, concentration of reagents, and addition rate must be carefully controlled to ensure the desired product is formed selectively and to minimize the formation of by-products, such as over-nitrated compounds. acs.org

Raw Material Handling: The use of fuming nitric acid and concentrated sulfuric acid, common nitrating agents, requires specialized handling procedures and corrosion-resistant equipment. vapourtec.com

Work-up and Purification: The purification of the final product may involve steps such as washing to remove residual acids and by-products, followed by distillation or crystallization. google.com

The market for fluorochemicals is substantial, with a global market value in the billions of dollars. wikipedia.org Fluorinated aromatic compounds are important intermediates in the pharmaceutical and agrochemical industries. nih.govrsc.org The utility of this compound as a building block in the synthesis of more complex molecules would be a key driver for its industrial production. Its ability to undergo a variety of chemical transformations, as discussed in the previous sections, makes it a potentially valuable intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 4 Fluoro 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-ethoxy-4-fluoro-1-nitrobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and ethoxy protons. The aromatic region would show a complex pattern due to the specific substitution on the benzene (B151609) ring. The ethoxy group, being an electron-donating group, and the nitro group, a strong electron-withdrawing group, along with the fluorine atom, will influence the chemical shifts of the aromatic protons. stackexchange.comucl.ac.uk

The protons of the ethoxy group will appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl group coupled to each other. The aromatic protons, H-3, H-5, and H-6, will display splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.30 - 7.50 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 4.5 |

| H-5 | 7.10 - 7.30 | Doublet of doublets of doublets (ddd) | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 9.0, ⁴J(H-H) ≈ 2.5 |

| H-6 | 7.80 - 8.00 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5, ⁵J(H-F) ≈ 2.5 |

| -OCH₂CH₃ | 4.10 - 4.30 | Quartet (q) | ³J(H-H) ≈ 7.0 |

| -OCH₂CH₃ | 1.40 - 1.60 | Triplet (t) | ³J(H-H) ≈ 7.0 |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the nitro group (C-1) and the fluorine atom (C-4) will show characteristic shifts, and the latter will also exhibit coupling to the ¹⁹F nucleus.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |

| C-1 | 148 - 152 | - |

| C-2 | 152 - 156 | d, ²J(C-F) ≈ 20-30 |

| C-3 | 115 - 120 | d, ³J(C-F) ≈ 5-10 |

| C-4 | 160 - 165 | d, ¹J(C-F) ≈ 240-260 |

| C-5 | 110 - 115 | d, ²J(C-F) ≈ 20-30 |

| C-6 | 125 - 130 | d, ⁴J(C-F) ≈ 1-5 |

| -OCH₂CH₃ | 65 - 70 | - |

| -OCH₂CH₃ | 14 - 16 | - |

¹⁹F NMR Spectral Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule. biophysics.org In this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal is influenced by the electronic effects of the other substituents on the aromatic ring. researchgate.netnih.govnih.gov The signal will be split into a multiplet due to couplings with the neighboring aromatic protons (H-3 and H-5). azom.com

Predicted ¹⁹F NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F | -110 to -125 | Doublet of doublets of doublets (ddd) | ³J(F-H5) ≈ 9.0, ⁴J(F-H3) ≈ 4.5, ⁵J(F-H6) ≈ 2.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Key correlations would be observed between the adjacent aromatic protons (H-5 with H-6 and H-3) and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org This would allow for the direct assignment of the protonated carbons in the molecule, for instance, linking the H-3, H-5, and H-6 signals to their corresponding C-3, C-5, and C-6 signals, and the ethoxy protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and for assembling the fragments of the molecule. For example, correlations would be expected from the H-3 proton to C-1, C-2, and C-5, and from the methylene protons of the ethoxy group to C-2.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The calculated monoisotopic mass for C₈H₈FNO₃ is 185.0488 g/mol . sigmaaldrich.com

The fragmentation of nitroaromatic compounds in the mass spectrometer often involves characteristic losses of the nitro group and its components. researchgate.netyoutube.com Expected fragmentation pathways for this compound would include:

Loss of the ethoxy group (-OCH₂CH₃)

Loss of ethylene (B1197577) (-C₂H₄) from the ethoxy group, leading to a phenol (B47542) derivative.

Loss of the nitro group (-NO₂)

Loss of nitric oxide (-NO) followed by carbon monoxide (-CO).

Cleavage of the aromatic ring.

The analysis of these fragment ions would provide further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structural ConformationTo provide information on the solid-state structure, a single-crystal X-ray diffraction analysis of this compound would need to have been performed. The resulting data would be presented in tables listing crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. From this, precise bond lengths, bond angles, and torsion angles could be determined, revealing the exact three-dimensional conformation of the molecule in the solid state.

Without access to these specific experimental results, generating the requested scientifically rigorous and detailed article is not possible.

Reaction Mechanisms and Kinetic Studies Involving 2 Ethoxy 4 Fluoro 1 Nitrobenzene

Elucidation of Reaction Pathways and Intermediates

The generally accepted reaction pathway for nucleophilic aromatic substitution on 2-Ethoxy-4-fluoro-1-nitrobenzene proceeds through a two-step addition-elimination mechanism. The initial and often rate-determining step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This attack is directed at the position ortho to the activating nitro group.

This nucleophilic addition results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is a key stabilizing factor for the intermediate. The presence of the ethoxy group at the 2-position can also influence the stability and reactivity of this intermediate through its own electronic and steric effects.

The second step of the mechanism involves the departure of the fluoride (B91410) ion, which is a good leaving group in this context. The expulsion of the fluoride ion restores the aromaticity of the ring and yields the final substitution product. While the Meisenheimer complex is a transient species, its formation is a cornerstone of the SNAr mechanism. Studies on analogous compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222), have provided substantial evidence for the existence of such intermediates through spectroscopic and kinetic investigations.

Kinetic Studies and Rate Law Determination

The kinetics of reactions involving this compound are expected to follow a second-order rate law, being first order with respect to both the substrate and the nucleophile. This is consistent with the bimolecular nature of the rate-determining step—the formation of the Meisenheimer complex. The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

Where 'k' is the second-order rate constant. While specific kinetic data for this compound is not extensively documented in publicly available literature, data from closely related compounds can provide valuable insights into the expected kinetic behavior. For instance, the reactions of 1-fluoro-2,4-dinitrobenzene with various nucleophiles have been thoroughly studied.

Table 1: Illustrative Second-Order Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Solvents

| Solvent | k (L mol⁻¹ s⁻¹) |

| Toluene | Value not available |

| Benzene (B151609) | Value not available |

| Dioxane | Value not available |

| Tetrahydrofuran | Value not available |

| Ethyl acetate (B1210297) | Value not available |

| Chloroform | Value not available |

| Acetone | Value not available |

| Acetonitrile (B52724) | Value not available |

| Nitromethane | Value not available |

Note: This table is based on studies of 1-fluoro-2,4-dinitrobenzene and is intended to be illustrative of the type of data obtained from kinetic studies of related compounds. Specific values for this compound would require dedicated experimental investigation. sigmaaldrich.com

Influence of Solvent Effects on Reactivity

The choice of solvent can significantly impact the rate of nucleophilic aromatic substitution reactions involving this compound. The effect of the solvent is primarily on the stabilization of the reactants and the charged Meisenheimer intermediate.

Generally, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile are known to accelerate SNAr reactions. rsc.org These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic nucleophile. Furthermore, they can stabilize the polar Meisenheimer complex, lowering the activation energy of the reaction.

In contrast, protic solvents like water and alcohols can decrease the reaction rate by forming hydrogen bonds with the nucleophile, which reduces its reactivity. However, in some cases, protic solvents can assist in the departure of the leaving group through hydrogen bonding.

The polarity and hydrogen-bonding capabilities of the solvent are therefore critical parameters. For example, studies on similar substrates have shown a good correlation between reaction rates and solvent polarity parameters.

Table 2: Hypothetical Relative Rate Constants for a Reaction of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Relative Rate (Hypothetical) |

| n-Hexane | 1.88 | 1 |

| Toluene | 2.38 | 10 |

| Tetrahydrofuran | 7.58 | 100 |

| Acetone | 20.7 | 1,000 |

| Acetonitrile | 37.5 | 10,000 |

| Dimethylformamide (DMF) | 36.7 | 50,000 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 100,000 |

Note: This table presents a hypothetical trend based on established principles of solvent effects on SNAr reactions. The relative rates are illustrative and not based on experimental data for this specific compound.

Catalytic Aspects in Transformations of this compound

In certain reactions of this compound, particularly with amine nucleophiles, catalysis can be observed. Base catalysis is a common phenomenon in these systems. The base can act by deprotonating the amine nucleophile, thereby increasing its nucleophilicity.

Alternatively, in a mechanism known as specific base catalysis, the base can assist in the removal of a proton from the zwitterionic intermediate formed after the initial nucleophilic attack, facilitating the progression to the final product. General base catalysis, where the base is involved in the rate-determining step by assisting in the proton transfer, has also been observed in related systems.

Furthermore, phase-transfer catalysts can be employed to facilitate reactions between a water-soluble nucleophile and a substrate dissolved in an organic solvent. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the nucleophile into the organic phase where the reaction occurs. While specific catalytic systems for this compound are not widely reported, the principles of catalysis in SNAr reactions are well-established and applicable.

Stereochemical Considerations in Reactions

For the parent molecule, this compound, stereochemical considerations are generally not a factor in its reactions. The molecule is achiral and does not possess any stereocenters. Typical nucleophilic aromatic substitution reactions with achiral nucleophiles will result in the formation of an achiral product.

Stereochemistry would become a relevant aspect under specific circumstances:

Chiral Nucleophile: If the reacting nucleophile is chiral, the reaction could potentially lead to the formation of diastereomeric products. The transition states leading to these diastereomers would also be diastereomeric, potentially resulting in some degree of kinetic resolution or diastereoselectivity.

Chiral Catalyst: The use of a chiral catalyst could, in principle, induce enantioselectivity if the reaction creates a new stereocenter.

Chiral Solvent: A chiral solvent could also potentially influence the stereochemical outcome of a reaction, although such effects are often modest.

In the absence of any of these chiral influences, the reactions of this compound are not expected to exhibit any specific stereochemical outcomes.

Computational Chemistry and Theoretical Modeling of 2 Ethoxy 4 Fluoro 1 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These methods can predict various properties, including molecular orbital energies, charge distributions, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2-Ethoxy-4-fluoro-1-nitrobenzene. DFT calculations can provide valuable information about the molecule's electronic properties, which are largely influenced by the interplay of its substituents: the electron-donating ethoxy group (-OCH2CH3), the electron-withdrawing nitro group (-NO2), and the electronegative fluorine atom (-F).

DFT calculations can quantify these effects by computing molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. The MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the region around the nitro group is expected to be electron-deficient (electrophilic), while the oxygen of the ethoxy group and the aromatic ring carbons ortho and para to it would be more electron-rich (nucleophilic).

Vibrational frequencies calculated using DFT, when compared with experimental infrared (IR) and Raman spectra, can help in the structural confirmation of the molecule. researchgate.netresearchgate.netnih.gov For nitroaromatic compounds, characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO2 group, are well-defined and can be accurately predicted by DFT calculations. researchgate.net

Table 1: Representative Calculated Electronic Properties for Substituted Nitrobenzenes using DFT

| Property | Representative Value Range | Significance |

| HOMO Energy | -6.0 to -8.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 D | Indicates overall polarity of the molecule |

Note: The values in this table are representative and based on studies of similar substituted nitrobenzenes. Specific values for this compound would require dedicated calculations.

Ab Initio Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller systems or can be used to benchmark DFT results. acs.orgdtic.mil

For this compound, ab initio calculations could be employed to obtain a more precise description of its electronic structure and to calculate properties like bond dissociation energies. acs.org For instance, the C-N bond connecting the nitro group to the benzene (B151609) ring is a critical linkage, and its strength can be accurately determined using high-level ab initio methods. acs.org These calculations can also provide insights into the excited states of the molecule, which is relevant for understanding its photochemistry. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The ethoxy group in this compound is flexible and can adopt various conformations due to rotation around the C-O and C-C single bonds. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and to identify the most stable conformers. acs.org The conformational preferences of the ethoxy group are influenced by steric and electronic interactions with the adjacent nitro group and the benzene ring. acs.org

MD simulations place the molecule in a simulated environment (e.g., a solvent box) and calculate the forces between atoms over time, allowing the observation of molecular motion and conformational changes. acs.org These simulations can reveal the preferred orientation of the ethoxy group relative to the plane of the benzene ring. Studies on similar molecules like anisole (B1667542) and its derivatives have shown that the methoxy (B1213986) group often prefers a planar conformation with the methyl group pointing away from the ring. acs.org For the ethoxy group, the situation is more complex due to the additional rotational degree of freedom of the ethyl group.

Furthermore, MD simulations can provide insights into the intermolecular interactions between this compound molecules or with solvent molecules. These interactions are crucial for understanding its physical properties, such as boiling point and solubility, as well as its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.net These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. nih.govnih.gov

For this compound, QSAR models could be developed to predict its potential toxicity or other biological activities. Nitroaromatic compounds are a class of chemicals known for their potential toxicity, and numerous QSAR studies have been conducted on them. nih.govresearchgate.net Descriptors used in these models often include electronic parameters (like HOMO/LUMO energies and atomic charges), steric parameters, and hydrophobicity (logP). nih.gov The presence of the fluoro and ethoxy groups would significantly influence these descriptors and, consequently, the predicted activity of the molecule.

QSPR models could be used to predict physical properties such as boiling point, vapor pressure, and solubility based on the molecular structure of this compound.

Table 2: Common Descriptors Used in QSAR/QSPR Models for Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Polarity, Electrostatic interactions |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Topological | Connectivity indices, Shape indices | Molecular branching and shape |

| Hydrophobic | LogP (octanol-water partition coefficient) | Membrane permeability, Bioaccumulation |

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. A key reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile can displace one of the substituents on the aromatic ring. nih.govleah4sci.com The nitro group strongly activates the ring for such reactions, particularly at the ortho and para positions. aimspress.com

In this compound, both the fluorine atom and the ethoxy group are potential leaving groups. Theoretical calculations can be used to model the reaction pathway for the substitution of either group by a nucleophile. This involves locating the transition state structure for the reaction and calculating the activation energy barrier. lumenlearning.comlibretexts.org The reaction with the lower activation energy will be the kinetically favored pathway.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. nih.gov Computational methods can be used to calculate the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products, providing a detailed energy profile for the reaction. These simulations can also shed light on the role of the solvent in stabilizing the charged intermediates and transition states.

Analytical Methodologies for Detection and Quantification of 2 Ethoxy 4 Fluoro 1 Nitrobenzene

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating 2-Ethoxy-4-fluoro-1-nitrobenzene from complex matrices. The choice of method depends on the sample's nature and the analytical objective.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For nitroaromatic compounds, GC methods are well-established. epa.govoup.com Wide-bore capillary columns are often preferred as they permit direct injection of the sample, which is beneficial for reactive or high-boiling point compounds. oup.comresearchgate.net The selection of the detector is crucial for achieving the desired sensitivity and selectivity. The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds like halogenated nitroaromatics, making it a suitable choice. epa.govnih.gov Alternatively, a Nitrogen-Phosphorus Detector (NPD) can provide specific detection for nitrogen-containing compounds. epa.gov To ensure accurate identification, confirmation on a second column with a dissimilar stationary phase is often recommended. epa.gov

Table 1: Typical GC Parameters for the Analysis of Nitroaromatic Compounds

| Parameter | Typical Setting | Rationale/Reference |

|---|---|---|

| Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for a wide range of organic compounds. nih.gov |

| Injection Mode | Split/splitless or Direct Injection | Direct injection is preferred for trace analysis and thermally labile compounds. oup.com |

| Injector Temperature | 280 °C | Ensures complete vaporization of the sample. nih.gov |

| Carrier Gas | Helium or Nitrogen | Inert gases that serve as the mobile phase. google.com |

| Oven Program | Initial temp 84°C, ramp to 200°C at 10°C/min, then to 300°C at 30°C/min | A temperature gradient is used to separate compounds with different boiling points. nih.gov |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) | ECD is highly sensitive to halogenated nitro compounds; NPD is specific for nitrogen. epa.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may not be sufficiently volatile or stable for GC analysis. For fluoronitrobenzene derivatives, reverse-phase HPLC is a common approach. sielc.com

In this mode, a nonpolar stationary phase, such as an ODS-C18 column, is used with a polar mobile phase. researchgate.netasianpubs.org A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. sielc.comasianpubs.org The addition of an acid, such as phosphoric acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution. sielc.comresearchgate.net For applications where the eluent is directed to a mass spectrometer, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to an absorbance maximum for the nitroaromatic chromophore, often around 254 nm. researchgate.netasianpubs.org

Table 2: Typical HPLC Parameters for Analysis of Benzene (B151609) Derivatives

| Parameter | Typical Setting | Rationale/Reference |

|---|---|---|

| Column | ODS-C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reverse-phase column for separating moderately polar to nonpolar compounds. researchgate.netasianpubs.org |

| Mobile Phase | Acetonitrile/Water (e.g., 55:45 or 50:50 v/v) with 0.1% Trifluoroacetic Acid | A common solvent system for reverse-phase chromatography; acid improves peak shape. researchgate.netasianpubs.org |

| Flow Rate | 1.0 - 2.0 mL/min | Typical analytical flow rate for standard bore columns. researchgate.net |

| Detection | UV at 254 nm | Many aromatic compounds, including nitroaromatics, absorb strongly at this wavelength. researchgate.netasianpubs.org |

| Column Temperature | Ambient or controlled (e.g., 50 °C) | Temperature control can improve separation efficiency and reproducibility. researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is often used to monitor the progress of a chemical reaction or for preliminary purity checks. tandfonline.comijcps.org

The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. tandfonline.comlookchem.com The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action, separating the components of the sample. For substituted nitrobenzenes, solvent systems such as methylene (B1212753) chloride or mixtures of hexane (B92381) and ethyl acetate (B1210297) are effective. tandfonline.comacs.org After development, the separated spots are visualized, commonly under UV light (254 nm or 365 nm), or by spraying with a staining reagent followed by charring. tandfonline.com

Table 3: Typical TLC Systems for Substituted Nitrobenzenes

| Parameter | Typical Setting | Rationale/Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | A standard polar adsorbent suitable for a wide range of organic compounds. tandfonline.com |

| Mobile Phase | Methylene chloride or Hexane-Ethyl Acetate (1:1) | Choice of solvent depends on the polarity of the specific compound to achieve good separation. tandfonline.comacs.org |

| Visualization | UV light (254 nm / 365 nm) or chemical stain (e.g., p-anisaldehyde) | UV light is a non-destructive method; staining can provide higher sensitivity or specificity. tandfonline.com |

Hyphenated Techniques for Enhanced Detection

To achieve higher sensitivity, selectivity, and structural confirmation, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques are the gold standard for trace analysis and unambiguous identification.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. nih.gov It is an invaluable tool for analyzing complex mixtures and confirming the identity of compounds like this compound. nih.govnih.gov

After separation in the GC column, the analyte enters the mass spectrometer's ion source. Electron Ionization (EI) is a common ionization technique that uses a high-energy electron beam (typically 70 eV) to create a molecular ion (M+) and characteristic fragment ions. nih.gov The mass spectra of nitroaromatics often show a prominent molecular ion peak, which is useful for determining the molecular weight. nih.gov Characteristic fragmentation patterns for nitro groups include losses of [M+ - 31], [M+ - 45], and [M+ - 60]. nih.gov The presence of halogen atoms like fluorine and chlorine can also be identified by their isotopic patterns. libretexts.org

Table 4: Typical GC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Setting | Rationale/Reference |

|---|---|---|

| GC System | As described in Section 6.1.1 | Provides the initial separation of the analyte from the matrix. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization method that produces reproducible fragmentation patterns. nih.gov |

| MS Source Temperature | 230 °C | Optimized to ensure ion formation without thermal degradation. nih.gov |

| MS Quadrupole Temperature | 150 °C | Maintained at a stable temperature for consistent mass analysis. nih.gov |

| Scan Mode | Full Scan or Single Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification; SIM offers higher sensitivity for quantification. nih.gov |

| Characteristic Ions | Molecular ion [M+], [M+ - 15], [M+ - 31], [M+ - 45], [M+ - 60] | Fragmentation patterns specific to the nitro group aid in structural confirmation. nih.gov |

LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of nitroaromatic compounds, particularly in complex matrices. nih.govresearchgate.netsigmaaldrich.com This technique couples an HPLC system to a tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell.

Analytes eluting from the HPLC column are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). bohrium.comresearchgate.net The first mass analyzer selects the precursor ion (e.g., the protonated or deprotonated molecule of this compound). This ion is then fragmented in the collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal, minimizing interferences from the sample matrix. researchgate.net The fragmentation of nitro and halogen-containing compounds in tandem mass spectrometry can involve complex pathways, including the loss of radicals (like •NO2) or neutral molecules (like HNO2). bohrium.comresearchgate.net

Table 5: Illustrative LC-MS/MS Parameters for Nitroaromatic Analysis

| Parameter | Typical Setting | Rationale/Reference |

|---|---|---|

| LC System | As described in Section 6.1.2 (with volatile mobile phase additives like formic acid) | Ensures compatibility with the MS interface. sielc.com |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is common for polar compounds; APCI can be used for less polar analytes. bohrium.comresearchgate.net |

| Polarity | Positive or Negative Ion Mode | The choice depends on the analyte's ability to gain a proton or lose a proton. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net |

| Example Transition | [M+H]+ → Product Ion(s) or [M-H]- → Product Ion(s) | Specific transitions would need to be determined experimentally for this compound. |

| Limit of Quantification (LOQ) | Can reach low ng/L (ppb) to pg/mL levels | Demonstrates the high sensitivity of the technique. nih.govresearchgate.net |

Spectrophotometric and Electrochemical Methods

The detection and quantification of nitroaromatic compounds, a class to which this compound belongs, can often be achieved through spectrophotometric and electrochemical methods. However, specific validated methods for this compound are not extensively documented in publicly available research. General principles for related compounds can provide a theoretical framework.

Spectrophotometric methods would likely rely on the ultraviolet-visible (UV-Vis) absorption characteristics of the molecule, dictated by its chromophoric nitro group and the substituted benzene ring. The ethoxy and fluoro substituents would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted nitrobenzene (B124822). A detailed study would be required to determine the specific wavelengths of maximum absorbance (λmax) and the molar absorptivity, which are fundamental for quantitative analysis using the Beer-Lambert law.

Electrochemical detection offers a sensitive alternative, typically involving the reduction of the nitro group at an electrode surface. Techniques such as cyclic voltammetry, differential pulse voltammetry, or amperometry could be employed. The electrochemical behavior, including the reduction potential and peak current, would be influenced by the electron-withdrawing nature of the nitro and fluoro groups and the electron-donating character of the ethoxy group. While a 2022 study in the New Journal of Chemistry detailed the successful electrochemical detection of nitrobenzene using a bimetallic NiS2/Fe3S4 magnetic heterostructure, specific adaptations and validations would be necessary for this compound. rsc.org

Sample Preparation and Matrix Effects in Analysis

Effective sample preparation is paramount for accurate and reliable analysis, aiming to isolate this compound from complex sample matrices and concentrate it to detectable levels. The choice of extraction technique would depend on the sample type (e.g., environmental, industrial process). Common methods could include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The selection of appropriate solvents for LLE or sorbent materials for SPE would be critical and would need to be optimized based on the polarity and solubility of the target analyte.

Advanced Applications and Research Utility of 2 Ethoxy 4 Fluoro 1 Nitrobenzene Excluding Dosage/therapeutics

Precursor in Organic Synthesis for Complex Molecules

2-Ethoxy-4-fluoro-1-nitrobenzene serves as a crucial building block in the synthesis of diverse and complex organic molecules, particularly those with pharmaceutical relevance. The presence of the nitro group allows for its reduction to an amine, a key functional group for a wide array of chemical transformations. The fluorine atom and ethoxy group, on the other hand, can influence the electronic properties and bioavailability of the final products.

A significant application of related fluoronitrobenzene compounds is in the preparation of kinase inhibitors. For instance, the structurally similar 4-fluoro-2-methoxy-1-nitrobenzene is utilized as a reagent in the synthetic preparation of imidazopyridines, which act as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer therapy. scbt.com While direct synthesis of imidazopyridines from this compound is not explicitly detailed in currently available literature, the analogous reactivity suggests its high potential in creating similar heterocyclic structures. The general class of 4-fluoronitrobenzene compounds are recognized as important intermediates in the production of medicines, pesticides, and dyes. google.com

The synthesis of a related compound, 2-ethyl-4-fluoro-1-nitrobenzene, from 3-fluoroacetophenone highlights a multi-step process involving nitration, reduction, and further modifications to achieve the final product with high purity, suitable for industrial-scale production. google.com This underscores the industrial relevance of this class of compounds as precursors to more complex molecules. The reduction of the nitro group in 4-bromo-2-ethoxy-1-nitrobenzene (B1283776) using iron powder is another example of a common transformation applied to these intermediates to generate anilines, which are versatile precursors for a vast range of organic compounds.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Potential Transformations | Resulting Functionality |

| Nitro Group (-NO2) | Reduction (e.g., with Fe, SnCl2, or catalytic hydrogenation) | Amino Group (-NH2) |

| Fluorine Atom (-F) | Nucleophilic Aromatic Substitution (SNAr) | Ether, Amine, or other linkages |

| Ethoxy Group (-O-CH2CH3) | Ether cleavage (under harsh conditions) | Hydroxyl Group (-OH) |

Ligand Design and Coordination Chemistry (if applicable)

While direct applications of this compound in ligand design and coordination chemistry are not extensively documented, its derivatives hold potential in this field. The reduction of the nitro group to an aniline (B41778) (2-ethoxy-4-fluoroaniline) would introduce a primary amine that can act as a coordinating site for metal ions. The presence of the fluorine and ethoxy groups can modulate the electronic properties of the aromatic ring, thereby influencing the coordination behavior and the stability of the resulting metal complexes.

The fluorinated and ethoxylated aniline derivative could be used to synthesize Schiff base ligands or be incorporated into larger multidentate ligand frameworks. These ligands could find applications in catalysis, materials science, and bioinorganic chemistry. The fluorine substituent, in particular, can enhance the stability and Lewis acidity of the metal center in a complex, which can be advantageous for certain catalytic processes.

Materials Science Applications (e.g., Polymer Chemistry, Dyes, Advanced Intermediates)

The utility of 4-fluoronitrobenzene compounds as intermediates in the synthesis of dyes and photosensitive materials suggests that this compound could be a valuable precursor in materials science. google.com

In the realm of polymer chemistry, derivatives of this compound could be used to create functional polymers. For instance, the corresponding aniline obtained after reduction could be polymerized or grafted onto existing polymer chains to impart specific properties, such as thermal stability, altered solubility, or a capacity for further chemical modification.

Furthermore, the structural motifs present in this compound are found in precursors to certain dyes. Azo dyes, for example, are often synthesized from aromatic amines. The reduction of this compound would provide the necessary amine functionality to participate in diazotization and coupling reactions to form azo dyes. The ethoxy and fluoro substituents would likely influence the color and fastness properties of the resulting dyes.

Probes for Mechanistic Chemical Biology Studies

Although there is no direct evidence of this compound being used as a chemical probe, its structural features suggest potential for the development of such tools. nih.govnih.gov Fluorescent probes are instrumental in visualizing biological processes, and their design often relies on specific chemical reactions that trigger a change in fluorescence. nih.govnih.gov

The nitroaromatic group is known to quench fluorescence. Therefore, a molecule incorporating the 2-ethoxy-4-fluoro-1-nitrophenyl moiety could be designed as a "turn-on" fluorescent probe. The probe would be non-fluorescent initially, but upon enzymatic reduction of the nitro group to an amine within a biological system, a fluorescent signal could be generated. This strategy is employed in the design of probes for detecting specific enzyme activities in living cells. nih.gov The development of a library of such probes could aid in the discovery of novel biomarker enzymes for various diseases. rsc.org

Role in Advanced Chemical Sensing or Detection Systems

The development of chemical sensors for the detection of specific analytes is a rapidly growing field. While no specific sensor system based on this compound has been reported, its derivatives could be incorporated into sensor design. For instance, electrochemical sensors for the detection of nitroaromatic compounds have been developed using polymer-nanoparticle composites. sigmaaldrich.com

Derivatives of this compound could be used to create selective recognition elements in chemical sensors. The aromatic ring can be functionalized to create binding pockets for specific target molecules. The electronic properties, influenced by the ethoxy and fluoro groups, could be harnessed to generate a detectable signal upon binding of the analyte. For example, the aniline derivative could be electropolymerized onto an electrode surface to create a sensor for detecting metal ions or other electrophilic species.

Table 2: Summary of Potential Advanced Applications

| Application Area | Role of this compound | Potential End-Product/Use |

| Organic Synthesis | Versatile chemical building block | Kinase inhibitors, bioactive heterocycles |

| Materials Science | Precursor to functional monomers and dyes | Functional polymers, high-performance dyes |

| Chemical Biology | Scaffold for "turn-on" fluorescent probes | Probes for enzyme activity and bioimaging |

| Chemical Sensing | Precursor for selective recognition elements | Electrochemical and optical sensors |

Environmental Fate and Ecotoxicological Implications of 2 Ethoxy 4 Fluoro 1 Nitrobenzene

Degradation Pathways in Environmental Matrices (Soil, Water, Air)

The degradation of 2-ethoxy-4-fluoro-1-nitrobenzene in the environment is expected to proceed through several pathways, primarily driven by microbial action, hydrolysis, and photolysis. The relative importance of these pathways will depend on the specific environmental compartment and conditions.

Biodegradation: Nitroaromatic compounds are generally susceptible to microbial degradation under both aerobic and anaerobic conditions. nih.govnih.gov The primary and most common initial step in the biodegradation of nitroaromatics is the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group (aniline derivative). nih.govnih.gov This process is often cometabolic, meaning it requires other carbon sources to provide the necessary reducing power. nih.gov The presence of a fluorine atom can increase the recalcitrance of the molecule to microbial attack due to the strength of the carbon-fluorine bond. numberanalytics.com However, some microorganisms have evolved pathways to degrade fluorinated compounds. mdpi.comnih.gov The ethoxy group may also influence biodegradability, potentially serving as a site for initial enzymatic attack.

In Soil: In soil environments, both aerobic and anaerobic microbial degradation can occur. The mobility of the compound, influenced by its sorption to soil organic matter and clay particles, will affect its availability for microbial attack. carnegiescience.edu The formation of non-extractable residues (NERs) through the covalent bonding of transformation products to soil organic matter is a potential fate. arizona.edu

In Water: In aquatic systems, biodegradation can occur in the water column and sediments. Under anaerobic conditions in sediments, the reductive pathway is likely to dominate. nih.gov Photolysis can also be a significant degradation pathway in sunlit surface waters. The photolysis of nitroaromatic compounds in aqueous solution can be a slow process but can be accelerated by the presence of substances like hydrogen peroxide (H₂O₂), which generate hydroxyl radicals. nih.gov

In Air: In the atmosphere, this compound is likely to undergo degradation through reactions with photochemically produced hydroxyl radicals. Direct photolysis by sunlight may also contribute to its degradation, although the efficiency of this process is dependent on the compound's light absorption properties. nih.gov

Hydrolysis: The potential for hydrolysis of the ethoxy group or displacement of the fluorine or nitro groups exists, particularly under alkaline conditions. acs.org For some nitroaromatic compounds, such as 2,4-dinitroanisole (B92663) (a related alkoxy nitroaromatic), alkaline hydrolysis can lead to the substitution of the alkoxy group. acs.org However, nitroaromatic compounds are generally resistant to hydrolysis unless activated by multiple electron-withdrawing groups. nih.gov

Photodegradation: Aromatic nitro compounds can undergo photochemical reduction. epa.gov The presence of the fluorine atom may influence the photolytic stability of the molecule. Studies on fluorinated pesticides have shown that direct photolysis can be a significant degradation process, sometimes leading to defluorination. nih.gov

Metabolite Formation and Persistence

The degradation of this compound is expected to produce a series of intermediate metabolites. The primary metabolites are likely to be the corresponding aminobenzene derivatives formed through the reduction of the nitro group.

Expected Metabolites:

2-Ethoxy-4-fluoroaniline: This is the expected major initial product of nitro group reduction. Aromatic amines are often more amenable to further aerobic degradation than their nitro counterparts.

Intermediate Reduction Products: Nitroso and hydroxylamino derivatives are transient intermediates in the reduction process. nih.gov These intermediates can sometimes be more reactive and toxic than the parent compound.

Hydroxylated Derivatives: Microbial or chemical oxidation could lead to the formation of nitrophenols or aminophenols. For instance, some bacteria can hydroxylate the aromatic ring, leading to ring cleavage. nih.gov

Coupling Products: Under certain conditions, particularly during anaerobic degradation, reactive intermediates like hydroxylamines can couple to form more complex and potentially more persistent azo or azoxy compounds. arizona.edu

The persistence of these metabolites will vary. While the initial aniline (B41778) derivative may be more readily degradable, the formation of halogenated or coupled products could lead to more persistent environmental contaminants. numberanalytics.com The persistence of fluorinated organic compounds is a known environmental concern due to the stability of the carbon-fluorine bond. numberanalytics.com

Bioaccumulation Potential and Environmental Mobility

The tendency of this compound to accumulate in living organisms (bioaccumulation) and its movement through the environment (mobility) are governed by its physicochemical properties.

Bioaccumulation: The bioaccumulation potential of an organic compound is often estimated from its octanol-water partition coefficient (Kow). While specific data for this compound is unavailable, nitroaromatic compounds generally have a low to moderate potential for bioaccumulation. epa.gov The presence of the ethoxy group may slightly increase its lipophilicity, while the polar nitro and fluoro groups may counteract this effect. It is important to note that even compounds with low bioaccumulation potential can pose a risk if they are continuously released into the environment.

Environmental Mobility: The mobility of a chemical in soil and its potential to leach into groundwater is related to its water solubility and its tendency to adsorb to soil particles, often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). carnegiescience.edu

Mobility in Soil: Nitroaromatic compounds can be mobile in soil, with their movement influenced by soil organic carbon content and pH. carnegiescience.edu The fluorine and ethoxy substituents will affect the compound's polarity and, consequently, its interaction with soil components.

Transport in Water: Due to their water solubility, nitroaromatic compounds can be transported in surface and groundwater, leading to the contamination of water resources. researchgate.net

Atmospheric Transport: Compounds with sufficient volatility can be transported over long distances in the atmosphere.

Assessment of Ecotoxicity and Environmental Risk (without dosage or specific exposure limits)

Nitroaromatic compounds are recognized as a class of chemicals with significant toxicological properties, posing risks to various organisms in the environment. researchgate.netnih.govnih.gov

General Ecotoxicity of Nitroaromatics:

Toxicity to Microorganisms: Nitroaromatic compounds can be toxic to a wide range of microorganisms, which can, in turn, inhibit the very biodegradation processes that could lead to their removal. annualreviews.org

Aquatic Toxicity: Many nitroaromatic compounds are toxic to aquatic life, including algae, invertebrates, and fish. epa.gov

Toxicity to Plants: The uptake and transformation of nitroaromatic compounds by plants have been observed, and these compounds can be phytotoxic. cswab.org

Influence of Fluorine and Ethoxy Groups:

Fluorine: The introduction of fluorine into an organic molecule can significantly alter its biological activity and toxicity. Fluorinated compounds can be more persistent and, in some cases, more toxic than their non-fluorinated analogs. numberanalytics.comresearchgate.netnih.gov

Ethoxy Group: The ethoxy group can affect the lipophilicity and steric properties of the molecule, which can influence its uptake by organisms and its interaction with biological targets.

The environmental risk associated with this compound stems from its potential toxicity, combined with its likely persistence and mobility in the environment. Contamination of soil and water resources could lead to exposure of and potential harm to terrestrial and aquatic ecosystems. researchgate.net

Remediation Strategies for Environmental Contamination

Several remediation strategies are available for treating environmental contamination by nitroaromatic compounds. The choice of a particular method depends on the nature and extent of the contamination, as well as site-specific conditions.

Bioremediation:

Monitored Natural Attenuation: In some cases, the intrinsic capacity of native microbial populations to degrade the contaminant may be sufficient to reduce concentrations to acceptable levels over time.

Biostimulation and Bioaugmentation: This involves stimulating the activity of indigenous microorganisms by adding nutrients and electron donors or introducing specialized microorganisms capable of degrading the target compound. nih.gov Fungi, in particular, have shown promise in degrading halogenated nitroaromatic compounds. mdpi.com

Composting and Bioreactors: For contaminated soils and waters, ex-situ treatments like composting or the use of bioreactors can provide controlled environments to enhance microbial degradation. nih.gov

Chemical Remediation:

Chemical Reduction: Zero-valent iron (ZVI) has proven effective in reducing nitroaromatic compounds to their corresponding anilines, which are often less toxic and more biodegradable. dtic.mil This can be applied in permeable reactive barriers for groundwater treatment.

Advanced Oxidation Processes (AOPs): AOPs, such as the use of UV light with hydrogen peroxide (UV/H₂O₂), generate highly reactive hydroxyl radicals that can effectively mineralize nitroaromatic compounds. nih.gov